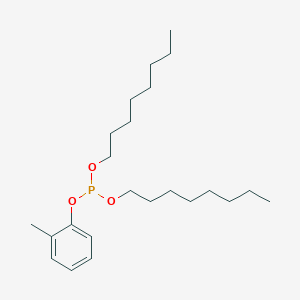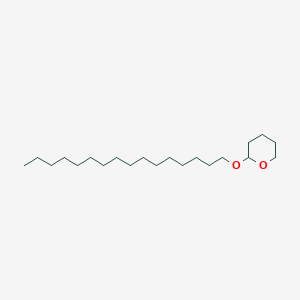
2H-Pyran, 2-(hexadecyloxy)tetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran, 2-(hexadecyloxy)tetrahydro- is an organic compound that belongs to the class of tetrahydropyrans. Tetrahydropyrans are six-membered heterocyclic compounds containing one oxygen atom. This specific compound is characterized by the presence of a hexadecyloxy group attached to the 2-position of the tetrahydropyran ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- typically involves the reaction of tetrahydropyran with hexadecanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate oxonium ion, which then undergoes nucleophilic attack by the hexadecanol to form the desired product. Commonly used acid catalysts include p-toluenesulfonic acid and sulfuric acid. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
On an industrial scale, the production of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors where the reactants are continuously fed into the reactor and the product is continuously removed. This method allows for better control of reaction conditions and higher yields compared to batch processes.
化学反応の分析
Types of Reactions
2H-Pyran, 2-(hexadecyloxy)tetrahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol.
Substitution: The hexadecyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyrans with various functional groups.
科学的研究の応用
2H-Pyran, 2-(hexadecyloxy)tetrahydro- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
作用機序
The mechanism of action of 2H-Pyran, 2-(hexadecyloxy)tetrahydro- involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and van der Waals interactions with target molecules, leading to changes in their structure and function. These interactions can affect various biological pathways, including enzyme activity and signal transduction.
類似化合物との比較
Similar Compounds
Tetrahydropyran: A simpler analog without the hexadecyloxy group.
2-(7-Heptadecynyloxy)tetrahydro-2H-pyran: Similar structure with a heptadecynyloxy group instead of hexadecyloxy.
Tetrahydro-2-(2-propynyloxy)-2H-pyran: Contains a propynyloxy group.
Uniqueness
2H-Pyran, 2-(hexadecyloxy)tetrahydro- is unique due to the presence of the long hexadecyloxy chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring hydrophobic interactions and stability in non-polar environments.
特性
CAS番号 |
58587-19-2 |
|---|---|
分子式 |
C21H42O2 |
分子量 |
326.6 g/mol |
IUPAC名 |
2-hexadecoxyoxane |
InChI |
InChI=1S/C21H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-22-21-18-15-17-20-23-21/h21H,2-20H2,1H3 |
InChIキー |
FXXFQPGFNVNCPA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCOC1CCCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


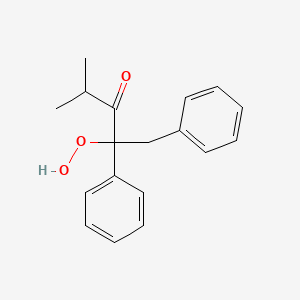
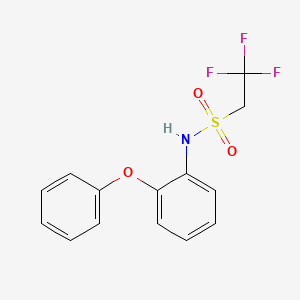
![Ethyl 3-[(1H-benzimidazol-2-yl)sulfanyl]propanoate](/img/structure/B14626837.png)
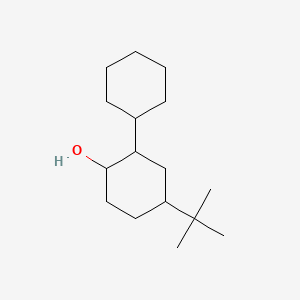
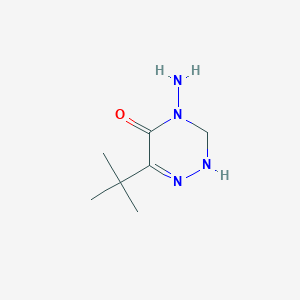

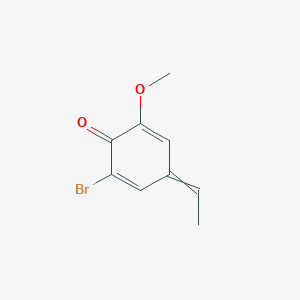
![2,2'-({[Di(prop-2-en-1-yl)amino]methyl}azanediyl)di(ethan-1-ol)](/img/structure/B14626878.png)
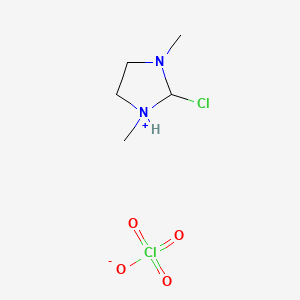
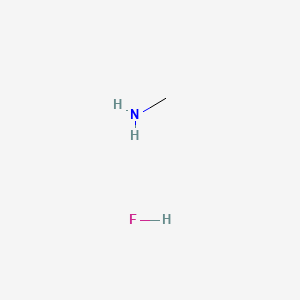

![{(2S,3R)-2-[(4-Methoxyphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B14626892.png)
